molecular formula C19H14N2O4S B2593818 N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide CAS No. 681234-12-8

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Cat. No.: B2593818
CAS No.: 681234-12-8
M. Wt: 366.39
InChI Key: SHNZIIINTUARCR-FMQUCBEESA-N
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Description

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide: is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-3-methylbenzothiazolium salt with 4-oxochromene-3-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and biological activities.

    Chromene derivatives: Compounds such as 4H-chromene and 2H-chromene are structurally related and have been studied for similar applications.

Uniqueness

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is unique due to its combined benzothiazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

681234-12-8

Molecular Formula

C19H14N2O4S

Molecular Weight

366.39

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3

InChI Key

SHNZIIINTUARCR-FMQUCBEESA-N

SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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